molecular formula C8H11N3O2 B13079564 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide

Katalognummer: B13079564
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: KGMFPGHYYFEXKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of an amino group and an oxo group on the pyridine ring, and a propanamide side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)propanamide, while reduction could produce 3-(5-Amino-2-hydroxy-1,2-dihydropyridin-1-yl)propanamide .

Wissenschaftliche Forschungsanwendungen

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanamide side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

3-(5-amino-2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C8H11N3O2/c9-6-1-2-8(13)11(5-6)4-3-7(10)12/h1-2,5H,3-4,9H2,(H2,10,12)

InChI-Schlüssel

KGMFPGHYYFEXKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C=C1N)CCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.